1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine
Description
1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 4-fluorobenzyl group at the 1-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₁H₁₂FN₃, with a molecular weight of 205.23 g/mol, and it is identified by CAS number 1015845-96-1 . The 4-fluorobenzyl moiety introduces electron-withdrawing properties, which may enhance binding interactions in biological systems, while the methyl group contributes to steric and lipophilic effects.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-6-14-15(11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYKVAPUNIFEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650881 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-96-1 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl bromide with 4-methyl-1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine is its role as a selective inhibitor of various kinases, particularly in cancer research. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division.
- Inhibition of p38 MAP Kinase : Research has shown that pyrazole derivatives can act as inhibitors of p38 MAP kinase, an important target in inflammatory diseases and cancer . The incorporation of specific substituents can enhance selectivity and potency, making compounds like 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine valuable in this context.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazole scaffold can lead to enhanced activity against Aurora kinases, which are implicated in tumorigenesis.
- Aurora Kinase Inhibition : The introduction of pyrazole moieties into imidazo[4,5-b]pyridine scaffolds has resulted in compounds with significant inhibitory effects on Aurora-A and Aurora-B kinases . These findings suggest that 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine could similarly exhibit potent anticancer effects through selective kinase inhibition.
Synthetic Routes
The synthesis of 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine can be achieved through various methods, often involving multi-step reactions that allow for the introduction of functional groups necessary for biological activity.
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation | Solvent-free at elevated temperature | High |
| 2 | Reduction | Sodium borohydride in methanol | Good |
These synthetic routes not only emphasize the compound's versatility but also its potential for further modification to enhance biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives, including 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine, in inhibiting specific kinases:
Case Study 1: Inhibition Profiles
A study focusing on kinase inhibition revealed that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against Aurora kinases, indicating potential for therapeutic use .
Case Study 2: Structural Insights
Crystallographic studies have provided insights into the binding modes of pyrazole derivatives with their target kinases, revealing how modifications can influence selectivity and potency . This structural information is crucial for rational drug design.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS 1015845-64-3)
- Key Difference : Fluorine substitution at the 3-position of the benzyl group instead of the 4-position.
- Impact : The meta-fluorine may alter electronic distribution and steric interactions compared to the para-substituted analog. This positional isomerism could influence receptor binding affinity, as seen in kinase inhibitors where substituent positioning affects activity .
- Availability : Supplied by Otto Chemie Pvt Ltd with ≥95% purity .
1-(2-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine (CAS 1015845-68-7)
- Key Difference : Chlorine replaces fluorine at the 2-position of the benzyl group.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to fluorine. Chlorinated analogs are often explored for improved pharmacokinetic profiles .
1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1349988-72-2)
- Key Difference : Methoxy group (electron-donating) replaces the fluorobenzyl group.
- This compound, supplied by SynHet (>99% purity), is used in studies comparing electronic effects on bioactivity .
Modifications on the Pyrazole Core
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a)
- Key Features : Incorporates a pyridinyl group and trichlorophenyl substituent.
- Biological Activity: Exhibits nanomolar IC₅₀ values against Src, B-Raf, EGFRs, and VEGFR-2 kinases. This highlights how bulkier substituents (e.g., trichlorophenyl) and heteroaromatic rings (pyridinyl) enhance kinase inhibition compared to simpler benzyl groups .
1-[6-(2,4-Dichlorobenzyl)-3-Pyridazinyl]-4-(4-Fluorophenyl)-1H-pyrazol-5-amine
- Key Features : Pyridazinyl ring replaces the benzyl group.
Discontinued and Niche Analogs
3-(4-Chloro-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1209993-18-9)
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine (CAS 1152526-79-8)
- Key Features : Dimethoxybenzyl group introduces steric bulk and polarity.
- Impact : Reduced membrane permeability compared to fluorobenzyl analogs, as observed in compounds requiring intracellular targeting .
Biological Activity
1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine is CHFN with a molecular weight of approximately 191.21 g/mol. The compound features a pyrazole ring substituted with a fluorobenzyl group and a methyl group, which significantly influences its biological activity and reactivity.
Biological Activities
Research indicates that derivatives of pyrazole compounds, including 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine, exhibit a variety of biological activities:
- Antiviral Properties : Some studies suggest that pyrazole derivatives can inhibit viral infections through various mechanisms, including interference with viral replication pathways.
- Anti-inflammatory Effects : These compounds have shown potential in reducing inflammation, which may be beneficial in treating inflammatory diseases.
- Kinase Inhibition : Pyrazole derivatives have been investigated for their ability to inhibit specific kinases. For instance, some compounds have demonstrated selective inhibition of p38 MAP kinase, which is implicated in inflammatory responses and other diseases .
Synthesis Methods
The synthesis of 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine typically involves multi-step processes. A common method includes the reaction of methyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-(chloromethyl)-4-fluorobenzene in the presence of potassium carbonate in acetonitrile.
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine | CHFN | Antiviral, anti-inflammatory |
| 1-(2-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine | CHFN | Similar antiviral properties |
| 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | CHFN | Exhibits anti-inflammatory activity |
| 4-chloro-1-(4-fluorophenyl)methyl]-1H-pyrazol-3-amine | CHClFN | Potential analgesic effects |
Case Study: Antiviral Activity
A study focusing on the antiviral properties of pyrazole derivatives highlighted that certain modifications to the pyrazole ring can enhance antiviral efficacy. For instance, the introduction of a fluorine atom at specific positions has been shown to increase binding affinity to viral proteins .
Case Study: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory effects of pyrazole derivatives on human cell lines. The results indicated that these compounds could reduce pro-inflammatory cytokine production, suggesting their potential use as therapeutic agents in chronic inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
